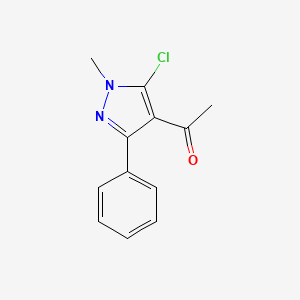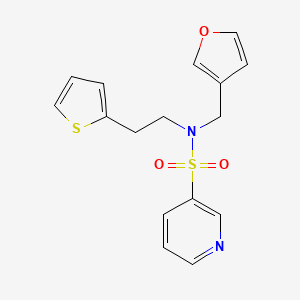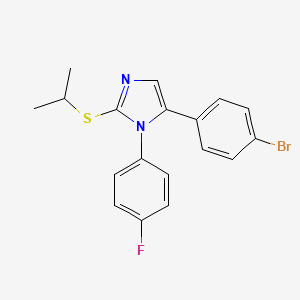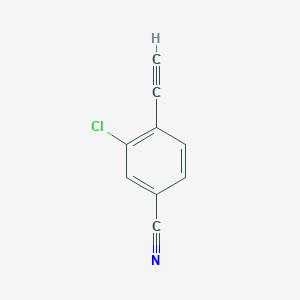![molecular formula C14H13NO6S B2900388 2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid CAS No. 262282-50-8](/img/structure/B2900388.png)
2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid is an organic compound that belongs to the class of benzenesulfonamides . It is functionally related to a benzoic acid and a phenol .
Molecular Structure Analysis
The molecular formula of this compound is C14H13NO6S . The InChI code is 1S/C14H13NO6S/c1-21-10-4-2-9 (3-5-10)15-22 (19,20)11-6-7-13 (16)12 (8-11)14 (17)18/h2-8,15-16H,1H3, (H,17,18) . The compound has a molecular weight of 323.32 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 323.32 g/mol . It has a topological polar surface area of 121 Ų and a complexity of 480 . The compound has 3 hydrogen bond donors and 7 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 323.04635831 g/mol .作用機序
2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation and pain, and their inhibition leads to a reduction in inflammation and pain. This compound acid also inhibits the activity of lipoxygenase enzymes, which are responsible for the production of leukotrienes, another mediator of inflammation.
Biochemical and Physiological Effects:
This compound acid has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increase the production of anti-inflammatory cytokines, such as interleukin-10. It has also been found to reduce the expression of various adhesion molecules, such as intercellular adhesion molecule-1 and vascular cell adhesion molecule-1, which are involved in the recruitment of immune cells to sites of inflammation.
実験室実験の利点と制限
2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid acid has several advantages and limitations for lab experiments. One of the advantages is its well-established mechanism of action, which makes it a reliable tool for studying the role of COX and lipoxygenase enzymes in various biological processes. Another advantage is its availability and affordability, as it is a commercially available drug. However, one of the limitations is its potential for off-target effects, as it may inhibit other enzymes besides COX and lipoxygenase. Another limitation is its potential for toxicity, as it may cause liver and kidney damage at high doses.
将来の方向性
There are several future directions for the scientific research of 2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid acid. One direction is the development of more selective COX and lipoxygenase inhibitors that have fewer off-target effects and lower toxicity. Another direction is the investigation of the potential use of this compound acid in the treatment of cancer, as it has shown promising results in vitro. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound acid and its potential role in various biological processes.
合成法
2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid acid can be synthesized through a multi-step process involving the reaction of 2-chloro-5-nitrobenzoic acid with 2-methoxyaniline to form 2-methoxy-5-nitrobenzoic acid. This intermediate is then reduced to 2-methoxy-5-aminobenzoic acid, which is subsequently treated with sulfamic acid to form the final product, this compound acid.
科学的研究の応用
2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid acid has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory and painful conditions. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Safety and Hazards
特性
IUPAC Name |
2-hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO6S/c1-21-13-5-3-2-4-11(13)15-22(19,20)9-6-7-12(16)10(8-9)14(17)18/h2-8,15-16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDWZCQLNRBHLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2900307.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenoxyacetamide](/img/structure/B2900310.png)
![5-(Furan-2-yl)-10-(3-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2900313.png)
![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2900314.png)

![Methyl 7-methyl-4-oxo-2-(propylthio)-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2900317.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2900320.png)


![Methyl 2-{[(2-benzamidophenyl)(4-methylphenyl)methyl]amino}acetate](/img/structure/B2900325.png)
